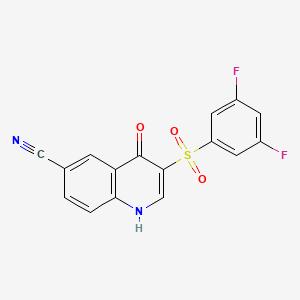

3-((3,5-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile

Description

3-((3,5-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile is a synthetic small molecule characterized by a quinoline backbone substituted with a sulfonyl group linked to a 3,5-difluorophenyl ring and a carbonitrile group at position 4. The quinoline scaffold is widely studied in medicinal chemistry due to its versatility in interacting with biological targets, such as enzymes or receptors. The sulfonyl moiety may enhance binding affinity through hydrogen bonding or electrostatic interactions, while the 3,5-difluorophenyl group is known to improve metabolic stability and bioavailability in pharmaceuticals . The carbonitrile substituent at position 6 likely influences electronic properties and serves as a hydrogen bond acceptor.

Properties

IUPAC Name |

3-(3,5-difluorophenyl)sulfonyl-4-oxo-1H-quinoline-6-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8F2N2O3S/c17-10-4-11(18)6-12(5-10)24(22,23)15-8-20-14-2-1-9(7-19)3-13(14)16(15)21/h1-6,8H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBXOKGFMJTRLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=O)C(=CN2)S(=O)(=O)C3=CC(=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,5-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.

Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.

Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, often using cyanogen bromide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((3,5-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nucleophiles, or electrophiles are employed under appropriate conditions.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Hydroxyquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Antiviral Properties

Research has indicated that derivatives of 4-oxo-1,4-dihydroquinoline compounds exhibit promising antiviral activities. Specifically, studies have shown that modifications to the 4-oxo-1,4-dihydroquinoline structure can enhance its efficacy against HIV-1. The presence of the 3,5-difluorophenyl group is believed to improve interactions with hydrophobic amino acids in viral proteins, leading to increased antiviral potency .

Cannabinoid Receptor Modulation

Compounds similar to 3-((3,5-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile have been studied for their selectivity towards cannabinoid receptors, particularly the hCB2 receptor. These compounds have shown good selectivity and potential as therapeutic agents for conditions treated by modulating cannabinoid signaling pathways .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions that allow for various modifications to enhance biological activity. The synthetic route often includes the following steps:

- Formation of the Quinoline Core : The initial step involves creating the quinoline backbone through cyclization reactions.

- Sulfonylation : The introduction of the sulfonyl group is crucial for enhancing the compound's solubility and biological activity.

- Cyanation : The addition of a cyano group at the 6-position is performed to increase reactivity and potential interactions with biological targets.

Antiviral Activity Case Study

A study conducted on a series of 4-oxo-1,4-dihydroquinoline derivatives demonstrated that specific substitutions at the R position (including difluoro substitutions) significantly improved antiviral activity against HIV-1. The structure-activity relationship (SAR) analysis revealed that compounds with a 3,5-difluorophenyl sulfonyl moiety exhibited enhanced binding affinity to viral proteins compared to their unsubstituted counterparts .

Cannabinoid Receptor Study

In another investigation focusing on cannabinoid receptor modulation, researchers synthesized various derivatives based on the 4-oxo-1,4-dihydroquinoline framework. The results indicated that certain modifications led to compounds with high selectivity for the hCB2 receptor, suggesting potential applications in pain management and anti-inflammatory therapies .

Mechanism of Action

The mechanism of action of 3-((3,5-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-((3,5-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile, a comparison with structurally or functionally related compounds is presented below.

Structural Analogues and Key Differences

(5S)-Cyclopropyl-5-[3-[(3S)-4-(3,5-Difluorophenyl)-3-methyl-piperazin-1-yl]-3-oxo-propyl]imidazolidine-2,4-dione Key Features: This compound, disclosed in a European patent , shares the 3,5-difluorophenyl group but incorporates it into a piperazine ring. The imidazolidinedione core and cyclopropyl substituent differentiate it from the quinoline-based target compound. Implications: The piperazine moiety may enhance solubility and pharmacokinetics, whereas the quinoline scaffold in the target compound could offer distinct binding modes due to its planar aromatic system.

4-Oxo-1,4-dihydroquinoline Derivatives with Sulfonyl Groups Example: 3-(Phenylsulfonyl)-4-oxo-1,4-dihydroquinoline-6-carboxamide. The carboxamide group (vs. carbonitrile) may increase hydrophilicity but reduce metabolic stability.

Hypothetical Data Table Based on Structural Trends

Research Findings and Implications

- Sulfonyl vs.

- 3,5-Difluorophenyl Substitution: This group is associated with enhanced metabolic stability across multiple drug candidates, as seen in the patented compound . Its electron-withdrawing effects could also modulate the quinoline ring’s electronic environment, affecting binding kinetics.

- Carbonitrile vs. Carboxamide : The carbonitrile group’s smaller size and stronger dipole may favor interactions with hydrophobic pockets in biological targets, whereas carboxamides might improve water solubility.

Methodological Considerations

The structural elucidation of such compounds often relies on X-ray crystallography, with software like SHELX playing a critical role in refining crystal structures . For instance, the use of SHELXL for small-molecule refinement could provide precise bond lengths and angles for the target compound, aiding in SAR (structure-activity relationship) studies .

Biological Activity

The compound 3-((3,5-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile belongs to a class of quinoline derivatives that have garnered attention for their potential biological activities, particularly in the fields of antiviral and anti-inflammatory research. This article synthesizes current findings on its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and structural characteristics that contribute to its pharmacological properties.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 358.33 g/mol. The structure features a quinoline core substituted with a sulfonyl group and a cyano group, which are critical for its biological activity.

Antiviral Activity

Research indicates that derivatives of quinoline compounds, including the target compound, exhibit significant antiviral properties. Notably, studies have shown that modifications in the phenyl and sulfonyl groups can enhance interactions with viral targets, leading to improved antiviral efficacy. For instance:

- The introduction of 3,5-difluorophenyl groups has been linked to enhanced binding affinity to hydrophobic pockets in viral proteins, which is crucial for inhibiting HIV replication .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (e.g., J774A.1). This inhibition is believed to occur through the suppression of the NF-κB signaling pathway .

Antibacterial Activity

While primarily noted for its antiviral and anti-inflammatory properties, some studies suggest potential antibacterial activity as well. Structural modifications have been shown to improve the antibacterial efficacy of related compounds against various strains of bacteria .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Viral Replication : The compound targets specific viral proteins, preventing their function and thereby inhibiting the viral life cycle.

- Cytokine Modulation : By interfering with signaling pathways such as NF-κB, the compound reduces inflammation by modulating cytokine production.

- Structural Interactions : The presence of fluorine atoms in the phenyl ring enhances hydrophobic interactions with target proteins, improving binding affinity.

Case Studies

Several case studies highlight the efficacy of this compound:

- HIV Inhibition Study : A study demonstrated that derivatives similar to this compound were effective in reducing HIV replication in vitro by over 70% at concentrations below 10 µM .

- Inflammation Model : In a murine model of acute lung injury induced by LPS (lipopolysaccharide), administration of the compound resulted in a significant reduction in pulmonary edema and improved survival rates compared to controls .

- Antibacterial Testing : Comparative studies showed that certain analogs exhibited comparable antibacterial activity to established antibiotics like gatifloxacin, suggesting potential for dual-use applications .

Data Table: Biological Activities Summary

Q & A

Q. Experimental Validation :

- Perform kinetic studies (e.g., variable-temperature NMR) to assess reaction intermediates.

- Use isotopic labeling (e.g., ¹⁸O in sulfonyl groups) to trace mechanistic pathways.

Peer Review : Cross-check with literature on analogous quinoline sulfonates (e.g., 3-quinolinecarboxylic acid derivatives ).

Q. What crystallographic strategies are effective for determining the sulfonyl group’s geometry in this compound?

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Collect 360° φ-scans with 1° steps.

- Structure Solution :

- SHELX Suite : Solve via dual-space methods (SHELXD) and refine with SHELXL. Key parameters:

- R1 < 0.05 for I > 2σ(I).

- wR2 < 0.15 (all data).

- Sulfonyl Geometry : Confirm tetrahedral S=O bond angles (104–108°) and planarity of the quinoline ring .

Q. How can the biological activity of this compound be assessed against Gram-positive bacteria?

- Methods :

- MIC Assays : Test against S. aureus (ATCC 29213) in Mueller-Hinton broth (24 h, 37°C). Use moxifloxacin as a positive control .

- Cytotoxicity : Perform MTT assays on mammalian cells (e.g., HEK293) to establish selectivity indices .

- Data Interpretation : Correlate activity with substituent electronic profiles (Hammett σ values) and LogP (via HPLC retention times).

Q. What computational tools are recommended for modeling this compound’s interactions with bacterial targets?

- Docking : Use AutoDock Vina to simulate binding to DNA gyrase (PDB: 1KZN). Focus on hydrogen bonds between the sulfonyl group and Ser84.

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of quinoline stacking with DNA bases.

- Validation : Compare with crystallographic data from SHELX-refined structures .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

- Stability Studies :

- Acidic : Incubate in 0.1 M HCl (pH 1.2) at 37°C; monitor degradation via HPLC.

- Oxidative : Expose to 3% H₂O₂ for 24 h; assess sulfoxide formation by LC-MS.

- Kinetics : Calculate t₁/₂ using first-order decay models.

Q. What structure-activity relationship (SAR) strategies can optimize this compound’s antimicrobial profile?

- Modifications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.